molecular formula C15H8Cl3NO2 B5061127 1,2,3-Trichloro-4-(methylamino)anthracene-9,10-dione

1,2,3-Trichloro-4-(methylamino)anthracene-9,10-dione

Cat. No.: B5061127
M. Wt: 340.6 g/mol
InChI Key: WYIKYLNOHKFKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Trichloro-4-(methylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of aromatic organic compounds. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. The compound features a 9,10-dioxoanthracene core, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Trichloro-4-(methylamino)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the bromination of 1-methylaminoanthraquinone followed by chlorination . The reaction typically involves the use of bromine and pyridine, with the mixture being heated for several hours. After cooling, the solid product is filtered and washed to remove any residual reagents .

Industrial Production Methods

Industrial production of anthraquinone derivatives often involves large-scale oxidation of anthracene using chromium (VI) as the oxidant . The Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride is another method used to produce substituted anthraquinones . These methods are scalable and can be adapted for the production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trichloro-4-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

1,2,3-Trichloro-4-(methylamino)anthracene-9,10-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a methylamino group enhances its reactivity and potential as a therapeutic agent .

Properties

IUPAC Name

1,2,3-trichloro-4-(methylamino)anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3NO2/c1-19-13-9-8(10(16)11(17)12(13)18)14(20)6-4-2-3-5-7(6)15(9)21/h2-5,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIKYLNOHKFKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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